ent-3Beta-Angeloyloxykaur-16-en-19-oic acid

描述

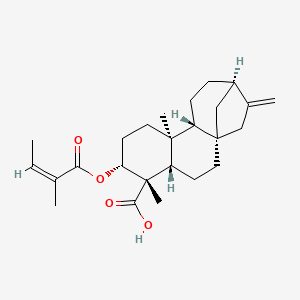

ent-3Beta-Angeloyloxykaur-16-en-19-oic acid: is a natural product derived from the plant Wedelia, which belongs to the Asteraceae family . This compound has a molecular formula of C25H36O4 and a molecular weight of 400.559 g/mol . It is known for its bioactive properties and is used as a reference standard in various research applications .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of ent-3Beta-Angeloyloxykaur-16-en-19-oic acid typically involves the extraction from natural sources such as the Wedelia plant. The extraction process includes solvent extraction, followed by purification steps like chromatography to isolate the compound in its pure form .

Industrial Production Methods: advancements in synthetic biology and chemical synthesis may provide alternative methods for large-scale production in the future .

化学反应分析

Ester Hydrolysis

The angeloyloxy ester group at C3β is susceptible to hydrolysis under acidic or basic conditions, yielding the parent alcohol (ent-3β-hydroxykaur-16-en-19-oic acid) and angelic acid.

| Reaction | Conditions | Products |

|---|---|---|

| Acid-catalyzed hydrolysis | H₂SO₄/H₂O or HCl/ROH | ent-3β-hydroxykaur-16-en-19-oic acid + angelic acid |

| Base-catalyzed hydrolysis (saponification) | NaOH/EtOH or KOH/H₂O | ent-3β-hydroxykaur-16-en-19-oic acid + angelate salt |

This reaction is common in diterpenoid chemistry, as seen in structurally similar esters like tigloyloxy derivatives .

Carboxylic Acid Derivatives

The C19 carboxylic acid can participate in typical acid-mediated reactions:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Salt formation | NaOH, KOH, or amines | Sodium/potassium salt or ammonium derivative |

| Esterification | ROH (alcohol), H⁺ (catalytic) | Alkyl ester (e.g., methyl or ethyl ester) |

| Amide formation | SOCl₂ followed by RNH₂ | Amide derivative |

Such modifications are often employed to enhance solubility or study structure-activity relationships .

Functionalization of the Kaurane Skeleton

The double bond at C16 in the kaurane core may undergo electrophilic additions or oxidations:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Hydrogenation | H₂, Pd/C or PtO₂ | Dihydro derivative (saturated kaurane) |

| Epoxidation | mCPBA (meta-chloroperbenzoic acid) | 16,17-epoxide |

| Oxidation | OsO₄, NaIO₄ | Vicinal diol (if dihydroxylation occurs) |

These reactions are speculative but align with transformations observed in kaurenoic acid (a related compound lacking the angeloyloxy group) .

Enzymatic Interactions

The compound has been cited in studies involving protein tyrosine phosphatases (PTPs), where it may act as an inhibitor or substrate. For example:

-

Oxovanadium complex formation : The carboxylic acid group could coordinate with vanadium ions, forming mixed-ligand complexes that modulate PTP activity .

Stability and Degradation

-

Thermal stability : Storage at room temperature (RT) is recommended , suggesting decomposition under prolonged heat.

-

pH sensitivity : The ester and carboxylic acid groups may degrade under strongly acidic or basic conditions, necessitating pH-controlled environments for handling.

Comparative Reactivity with Analogues

-

ent-3β-Tigloyloxykaur-16-en-19-oic acid : Replacing the angeloyloxy group with tigloyloxy (a structurally similar ester) alters hydrolysis kinetics due to steric and electronic differences .

-

Kaurenoic acid (lacking the angeloyloxy group): Exhibits anti-HIV activity via interactions with biological targets, highlighting the role of the carboxylic acid in bioactivity .

科学研究应用

ent-3Beta-Angeloyloxykaur-16-en-19-oic acid has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard for analytical methods and chemical synthesis studies.

Biology: Studied for its bioactive properties, including anti-inflammatory and anticancer activities.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of pharmaceuticals and other bioactive compounds.

作用机制

The mechanism of action of ent-3Beta-Angeloyloxykaur-16-en-19-oic acid involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, leading to its bioactive effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through modulation of inflammatory and apoptotic pathways .

相似化合物的比较

ent-kaur-16-en-19-oic acid: A similar compound with anticancer and anti-HIV activities.

Kaurenoic acid: Another related compound with similar bioactive properties.

Uniqueness: ent-3Beta-Angeloyloxykaur-16-en-19-oic acid is unique due to its specific structural features and bioactive properties. Its angeloyloxy group at the 3-beta position distinguishes it from other similar compounds, contributing to its unique biological activities .

生物活性

Ent-3Beta-Angeloyloxykaur-16-en-19-oic acid is a naturally occurring compound derived from the herb Wedelia trilobata. This compound belongs to the class of kaurenoic acids, which are known for their diverse biological activities. Recent studies have focused on its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.

Chemical Structure and Properties

This compound has a complex chemical structure characterized by a kaurene skeleton. The molecular formula is , and it features an angeloyloxy group that contributes to its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated that extracts containing this compound showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.004 to 20 mg/mL, indicating potent antimicrobial efficacy .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.004 |

| Escherichia coli | 0.01 |

| Proteus mirabilis | 0.02 |

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties through various in vitro assays. It was found to inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. The mechanism involves the suppression of nuclear factor kappa B (NF-kB) activation, leading to decreased expression of inflammatory mediators .

Antioxidant Activity

This compound also exhibits antioxidant activity, which is crucial in combating oxidative stress-related diseases. The DPPH radical scavenging assay revealed that this compound can effectively neutralize free radicals, demonstrating its potential as a therapeutic agent in oxidative stress management .

Table 2: Antioxidant Activity of this compound

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 50 |

| ABTS Scavenging | 45 |

Case Studies and Research Findings

- Study on Antimicrobial Properties : A comprehensive study conducted by Marčetić et al. (2014) assessed the antimicrobial effects of various extracts from Eryngium species, revealing that compounds similar to this compound significantly inhibited bacterial growth. The study utilized molecular docking techniques to elucidate the binding interactions between these compounds and bacterial enzymes, particularly targeting tyrosyl-tRNA synthetase, which is vital for bacterial protein synthesis .

- Anti-inflammatory Mechanism Investigation : Another research effort focused on the anti-inflammatory mechanisms of this compound using cell line models. Results indicated a marked reduction in the expression levels of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), underscoring its potential as an anti-inflammatory agent .

常见问题

Basic Research Questions

Q. How is ent-3β-Angeloyloxykaur-16-en-19-oic acid identified and isolated from its botanical source?

- Methodological Answer : The compound is typically isolated from Wedelia trilobata (Asteraceae) using chromatographic techniques such as column chromatography or HPLC. Structural confirmation relies on spectroscopic methods (e.g., NMR, IR, and mass spectrometry) and comparison with reference standards. Purity is validated via high-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC) .

Q. What are the primary applications of this compound in academic research?

- Methodological Answer : It serves as a reference standard for phytochemical studies, enabling structural elucidation of related diterpenoids. Researchers use it to calibrate analytical instruments (e.g., LC-MS) and validate extraction protocols for kaurane-type diterpenes .

Q. What spectroscopic techniques are critical for characterizing its structural features?

- Methodological Answer :

- NMR : Assignments of angeloyloxy and kaurane moieties via - and -NMR, with COSY and HSQC for connectivity.

- X-ray crystallography : Resolves stereochemistry at chiral centers (e.g., C-3β and C-16).

- Mass spectrometry : HRMS confirms molecular formula (e.g., [M+H] at m/z 517.3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. antimicrobial effects) may arise from differences in assay conditions or compound purity. To address this:

- Standardize protocols : Use identical cell lines (e.g., RAW264.7 for inflammation) and solvent controls.

- Validate purity : Re-isolate the compound and confirm via NMR and HPLC (>95% purity).

- Meta-analysis : Compare results across studies using databases like Reaxys or SciFinder .

Q. What strategies are recommended for studying its mechanism of action in cancer cell lines?

- Methodological Answer :

- Dose-response assays : Establish IC values in multiple cell lines (e.g., HeLa, MCF-7).

- Pathway analysis : Use RNA-seq or proteomics to identify deregulated pathways (e.g., apoptosis via caspase-3 activation).

- Structural analogs : Synthesize derivatives (e.g., esterification at C-3β) to probe structure-activity relationships .

Q. How can computational methods enhance the study of its pharmacokinetic properties?

- Methodological Answer :

- Molecular docking : Predict binding affinity to targets like COX-2 or P-glycoprotein using AutoDock Vina.

- ADMET prediction : Use SwissADME to estimate bioavailability, BBB permeability, and CYP450 interactions.

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .

Q. Data Contradiction and Validation

Q. Why do some studies report variable yields during extraction?

- Methodological Answer : Yield variability stems from:

- Botanical factors : Seasonal variation in Wedelia trilobata metabolite content.

- Extraction solvents : Polar solvents (e.g., methanol) vs. non-polar (hexane) impact diterpenoid solubility.

- Validation step : Replicate extractions across multiple plant batches and quantify via calibrated LC-MS .

Q. Experimental Design Tables

Table 1: Key Analytical Parameters for Structural Validation

| Technique | Critical Parameters | Reference |

|---|---|---|

| -NMR | δ 5.35 (H-15), δ 1.25 (H-18 methyl) | |

| HRMS | [M+H] = 517.3 (CHO) | |

| X-ray | C-3β angeloyloxy configuration |

Table 2: Reported Bioactivities and Assay Conditions

| Bioactivity | Assay Model | IC / EC | Reference |

|---|---|---|---|

| Anti-inflammatory | LPS-induced RAW264.7 | 12.5 μM | |

| Antimicrobial | Staphylococcus aureus | MIC = 25 μg/mL |

Q. Ethical and Reproducibility Considerations

- Data transparency : Share raw NMR/MS spectra and crystal structure data in supplementary materials .

- Citation rigor : Prioritize primary literature over reviews to avoid misinterpretation .

属性

IUPAC Name |

(1S,4S,5S,6R,9S,10R,13R)-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O4/c1-6-15(2)21(26)29-20-10-11-23(4)18(24(20,5)22(27)28)9-12-25-13-16(3)17(14-25)7-8-19(23)25/h6,17-20H,3,7-14H2,1-2,4-5H3,(H,27,28)/b15-6-/t17-,18+,19+,20-,23-,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVOJPQEMAKKFV-TXPCZTDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCC2(C3CCC4CC3(CCC2C1(C)C(=O)O)CC4=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1CC[C@]2([C@@H]3CC[C@@H]4C[C@@]3(CC[C@@H]2[C@]1(C)C(=O)O)CC4=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。